molecular formula C13H13NO2S2 B416098 (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 352540-00-2

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B416098
CAS No.: 352540-00-2
M. Wt: 279.4g/mol
InChI Key: BBIHLIJOGGGVLQ-XFFZJAGNSA-N
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Description

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that features a thiazolone core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the isopropoxybenzylidene group and the mercapto group in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is the Hoveyda–Grubbs (HG) second-generation catalyst (HG-II) . This catalyst is a Ru complex with a 2-isopropoxybenzylidene ligand and is extensively used for olefin metathesis .

Mode of Action

The compound interacts with its target by modifying the phenyl ring in the ligand, thereby directly influencing the coordination of the phenolic oxygen to the metal center . A functional group attached to the phenolic moiety in the 2-alkoxybenzylidene ligand can indirectly affect the reactivities of HG-type complexes .

Biochemical Pathways

The compound affects the olefin metathesis pathway, which involves the rearrangement of carbon–carbon double bonds . The ligand exchange reactions between HG-II and phenolic moiety-modified 2-alkoxybenzylidene ligands are useful for evaluating the structural effects of the ligands .

Result of Action

The compound’s action results in the control of the complex reactivity of the HG-II catalyst . Specifically, an ethylene amide or an ester group at the terminal phenolic moiety in the benzylidene ligand was found to influence the relative stabilities of HG-type complexes compared to that of the HG-II complex .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the outer-sphere interactions also influence the catalytic activities of HG-type complexes . In the design of functionalized HG-type complexes, the outer-sphere structural effects need to be considered in addition to the optimization of the metal coordination site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(2-propoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Uniqueness

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIHLIJOGGGVLQ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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